2-Phenylacetamide

Vue d'ensemble

Description

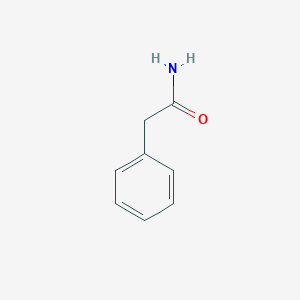

Le 2-phénylacétamide, également connu sous le nom de benzèneacétamide, est un composé organique de formule chimique C8H9NO. Il se caractérise par un groupe phényle lié à un groupe fonctionnel acétamide. Ce composé se présente sous la forme d'un solide cristallin blanc et est couramment utilisé comme intermédiaire en synthèse organique et en fabrication pharmaceutique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le 2-phénylacétamide peut être synthétisé par différentes méthodes. Une méthode courante implique la réaction du cyanure de benzyle avec de l'acide chlorhydrique. La procédure consiste à dissoudre le cyanure de benzyle dans l'acide chlorhydrique, suivie de l'ajout d'eau pour précipiter le produit. Le produit brut est ensuite purifié par lavage avec une solution de carbonate de sodium .

Méthodes de production industrielle : En milieu industriel, le 2-phénylacétamide est produit en ajoutant de l'acide chlorhydrique concentré au phénylacétonitrile, en agitant pour dissoudre et en faisant réagir à 50 °C pendant une demi-heure. Le mélange est ensuite refroidi et de l'eau est ajoutée pour précipiter les cristaux, qui sont filtrés et lavés pour obtenir le produit pur .

Analyse Des Réactions Chimiques

Types de réactions : Le 2-phénylacétamide subit diverses réactions chimiques, notamment :

Hydrolyse : Traité avec des acides ou des bases forts, le 2-phénylacétamide peut s'hydrolyser pour former de l'acide phénylacétique et de l'ammoniac.

Oxydation : Il peut être oxydé pour former de l'acide phénylacétique en utilisant des oxydants comme le permanganate de potassium.

Substitution : Le groupe amide peut subir des réactions de substitution avec des réactifs comme l'anhydride acétique pour former des dérivés N-acétylés.

Réactifs et conditions courants :

Hydrolyse : Acides forts (par exemple, acide chlorhydrique) ou bases (par exemple, hydroxyde de sodium).

Oxydation : Permanganate de potassium ou autres oxydants forts.

Substitution : Anhydride acétique et autres agents acylants.

Principaux produits formés :

Hydrolyse : Acide phénylacétique et ammoniac.

Oxydation : Acide phénylacétique.

Substitution : Dérivés N-acétylés

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2-Phenylacetamide serves as a crucial intermediate in the synthesis of numerous organic compounds. It is particularly valued for its role in producing pharmaceuticals and agrochemicals. Its structural properties facilitate various chemical reactions, making it an essential building block in synthetic organic chemistry.

Antioxidant and Antimicrobial Properties

Research indicates that this compound exhibits potential antioxidant and antimicrobial activities. Studies have demonstrated its ability to scavenge free radicals and inhibit the growth of certain bacterial strains, highlighting its relevance in developing new antimicrobial agents .

Hormonal Activity

Recent investigations into the estrogen-like effects of this compound suggest that it may have therapeutic applications in hormone replacement therapies. Studies show that it promotes the proliferation of MCF-7 breast cancer cells, indicating potential use in treating perimenopausal symptoms .

Renal Protection

A significant body of research has focused on the renal protective effects of this compound. In studies involving spontaneously hypertensive rats, the compound demonstrated a reduction in blood pressure and improved renal function by modulating the renin-angiotensin-aldosterone system (RAAS) and oxidative stress pathways. Key findings include:

- Reduction in Blood Pressure: Notable decreases in systolic blood pressure were observed.

- Histopathological Improvements: Histological analyses indicated reduced collagen deposition and improved renal architecture post-treatment .

Antifungal Properties

Emerging Antifungal Agent

Derivatives of this compound have shown promising antifungal activity against drug-resistant strains of Candida albicans and Candida parapsilosis. A study highlighted:

- Minimum Inhibitory Concentration (MIC): Ranged from 128 to 256 µg/mL.

- Biofilm Inhibition: Up to 92% inhibition of biofilm formation was recorded, which is critical for combating fungal infections .

Case Study 1: Renal Fibrosis

In a controlled study involving spontaneously hypertensive rats, administration of this compound over four weeks resulted in significant improvements in renal function markers and histopathological outcomes. The study concluded that the compound exerts protective effects against renal injury through modulation of the MAPK signaling pathway .

Case Study 2: Antifungal Resistance

A clinical evaluation of derivatives such as 2-chloro-N-phenylacetamide demonstrated efficacy against fluconazole-resistant Candida strains. The study underscored the urgent need for new antifungal agents amidst rising resistance rates .

Data Summary

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Antihypertensive | MAPK pathway modulation | Reduced blood pressure; improved renal function |

| Antifungal | Biofilm disruption | MIC: 128-256 µg/mL; inhibited biofilm formation |

| Anti-inflammatory | Cytokine inhibition | Reduced IL-1 beta and TNF-alpha levels |

Mécanisme D'action

The pharmacological activities of 2-Phenylacetamide are primarily mediated through its interaction with estrogen receptors and modulation of the MAPK signaling pathway. It selectively modulates estrogen receptors ERα, ERβ, and GPR30, enhancing their expression in reproductive tissues and breast cancer cells. This dual mechanism of action underscores its potential in managing hormone-related disorders and hypertensive nephropathy .

Comparaison Avec Des Composés Similaires

Le 2-phénylacétamide appartient à la classe des composés organiques connus sous le nom de phénylacétamides, qui sont des dérivés amides des acides phénylacétiques. Les composés similaires comprennent :

Acétanilide : Connu pour ses propriétés analgésiques et antipyrétiques, mais provoque souvent une méthémoglobinémie.

Acide phénylacétique : Utilisé dans la synthèse de divers produits pharmaceutiques et comme précurseur en synthèse organique.

Benzamide : Utilisé dans la production de colorants, de pesticides et de produits pharmaceutiques.

Unicité : Le 2-phénylacétamide est unique en raison de son double mécanisme d'action impliquant la modulation des récepteurs aux œstrogènes et l'inhibition de la voie MAPK, ce qui en fait un candidat prometteur pour le développement thérapeutique .

Activité Biologique

2-Phenylacetamide (PA) is an organic compound with a wide range of biological activities, making it a subject of significant research interest. This article delves into its pharmacological effects, mechanisms of action, and therapeutic potentials, supported by various studies and case analyses.

This compound is characterized by its molecular formula . It features an amide functional group attached to a phenyl and an acetamide moiety, which contributes to its diverse biological activities. The compound's structure allows for interactions with various biological targets, influencing its pharmacological effects.

1. Antihypertensive and Renal Protective Effects

A recent study investigated the effects of PA on renal fibrosis in spontaneously hypertensive rats (SHR). The findings indicated that PA significantly reduced blood pressure and improved renal function by modulating the renin-angiotensin-aldosterone system (RAAS) and oxidative stress pathways. Key results included:

- Reduction in Blood Pressure : PA treatment led to a notable decrease in systolic blood pressure.

- Decreased Inflammatory Markers : Levels of pro-inflammatory cytokines were significantly reduced post-treatment.

- Renal Histopathology : Histological analyses revealed decreased collagen deposition and improved renal architecture after PA administration.

The study concluded that PA exerts protective effects against renal injury through the MAPK signaling pathway, highlighting its potential as a therapeutic agent for hypertension-related renal complications .

2. Antifungal Activity

Research has also explored the antifungal properties of derivatives related to this compound. For instance, 2-chloro-N-phenylacetamide demonstrated significant antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The compound exhibited:

- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.

- Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1,024 µg/mL.

- Biofilm Inhibition : Up to 92% inhibition of biofilm formation was observed.

These findings suggest that derivatives of PA may serve as potential antifungal agents, especially in cases of drug-resistant infections .

3. Anti-inflammatory Properties

Another study focused on N-(2-hydroxy phenyl) acetamide, a derivative of PA, which exhibited notable anti-inflammatory effects in an adjuvant-induced arthritis model. Key observations included:

- Reduction in Paw Edema : Significant decrease in swelling compared to control groups.

- Lowered Cytokine Levels : Serum levels of IL-1 beta and TNF-alpha were markedly reduced.

This indicates that PA derivatives may offer therapeutic benefits in inflammatory conditions .

The biological activities of this compound are mediated through several mechanisms:

- MAPK Pathway Modulation : As demonstrated in renal studies, PA influences the MAPK signaling pathway, which is crucial for cellular responses to stress and inflammation.

- Biofilm Disruption : The antifungal properties are partly attributed to the ability to disrupt biofilm formation, which is critical for fungal survival and resistance.

- Cytokine Inhibition : The reduction in pro-inflammatory cytokines suggests that PA can modulate immune responses effectively.

Case Study 1: Renal Fibrosis

In a controlled study involving SHR rats, PA was administered over four weeks. Results showed significant improvement in renal function markers and histopathological outcomes, confirming its role as a protective agent against renal fibrosis .

Case Study 2: Antifungal Resistance

A clinical evaluation of 2-chloro-N-phenylacetamide highlighted its efficacy against resistant Candida strains. The study emphasized the need for new antifungal agents due to rising resistance rates .

Data Summary

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Antihypertensive | MAPK pathway modulation | Reduced BP, improved renal function |

| Antifungal | Biofilm disruption | MIC: 128-256 µg/mL; inhibited biofilm formation |

| Anti-inflammatory | Cytokine inhibition | Reduced IL-1 beta and TNF-alpha levels |

Propriétés

IUPAC Name |

2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBDFXRDZJMBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059282 | |

| Record name | Benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | alpha-Phenylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Phenylacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000344 [mmHg] | |

| Record name | alpha-Phenylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-81-1 | |

| Record name | Benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYLACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R219M9TJF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.